molecular formula C11H24ClNO2 B6607849 tert-butyl 6-(methylamino)hexanoate hydrochloride CAS No. 2839158-31-3

tert-butyl 6-(methylamino)hexanoate hydrochloride

Cat. No.: B6607849
CAS No.: 2839158-31-3
M. Wt: 237.77 g/mol
InChI Key: CDXHTXQISXJCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-(methylamino)hexanoate hydrochloride (TBMAH) is an organic compound which has been studied for its various biochemical and physiological effects. It is a synthetic derivative of a naturally occurring amino acid and has been used in a variety of laboratory experiments and research applications. TBMAH has been found to have a number of advantages over other compounds due to its high solubility in water and its relatively low cost.

Scientific Research Applications

Tert-butyl 6-(methylamino)hexanoate hydrochloride has been used in a variety of scientific research applications, including studies on the effects of drugs on the central nervous system, the effects of hormones on behavior, and the effects of drugs on the cardiovascular system. It has also been used to study the effects of environmental toxins on the body, to study the effects of nutrition on health, and to study the effects of drugs on the immune system.

Mechanism of Action

Tert-butyl 6-(methylamino)hexanoate hydrochloride acts as an agonist at the G-protein coupled receptor, which is a type of receptor found in the body that is involved in signal transduction. When this compound binds to the receptor, it activates the signal transduction pathway, which leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, an important neurotransmitter involved in movement and reward. It has also been found to increase the release of norepinephrine, a neurotransmitter involved in the regulation of mood and stress. Additionally, this compound has been found to increase the release of serotonin, a neurotransmitter involved in the regulation of mood, sleep, and appetite.

Advantages and Limitations for Lab Experiments

The main advantage of tert-butyl 6-(methylamino)hexanoate hydrochloride is its high solubility in water, which makes it easy to use in laboratory experiments. Additionally, this compound is relatively inexpensive, which makes it a cost-effective option for use in laboratory experiments. The main limitation of this compound is its relatively short half-life, which means that it must be used quickly and in small doses in order to be effective.

Future Directions

There are a number of potential future directions for research involving tert-butyl 6-(methylamino)hexanoate hydrochloride. These include further research into the biochemical and physiological effects of this compound, as well as research into its potential applications in the treatment of various diseases and conditions. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective drugs and treatments. Finally, further research into the potential toxicity of this compound could lead to improved safety protocols for its use in laboratory experiments.

Synthesis Methods

Tert-butyl 6-(methylamino)hexanoate hydrochloride can be synthesized using a two-step process. In the first step, 1-bromo-2,3-dihydroxypropane is reacted with methylamine in the presence of a base, such as potassium carbonate, to form the desired this compound. In the second step, the reaction mixture is treated with hydrochloric acid to yield the final product.

Properties

IUPAC Name

tert-butyl 6-(methylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-5-7-9-12-4;/h12H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHTXQISXJCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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